Jacaranone

Description

Properties

IUPAC Name |

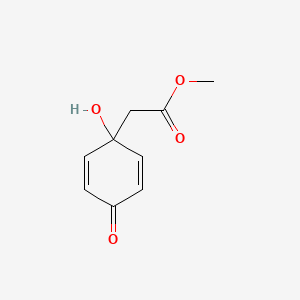

methyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8(11)6-9(12)4-2-7(10)3-5-9/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZSKNRPRWCLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(C=CC(=O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975675 | |

| Record name | Methyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60263-07-2 | |

| Record name | Jacaranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60263-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jacaranone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060263072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289076 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Occurrence and Isolation of Jacaranone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of jacaranone and its derivatives, detailing their isolation, quantification, and the signaling pathways through which they exert their biological effects. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound and its Derivatives

This compound and its related compounds are a class of phytoquinoids characterized by a 4-oxocyclohexa-2,5-dien-1-yl acetate skeleton. While relatively rare in the plant kingdom, they have been isolated from a select number of plant families. The Asteraceae (daisy family) stands out as the most significant source of these compounds, with the genus Senecio being particularly rich in this compound derivatives.[1][2] The first isolation of this compound was from Jacaranda caucana of the Bignoniaceae family.[2]

Below is a summary of the plant families and representative species known to produce this compound and its derivatives:

| Plant Family | Genus | Representative Species | Part of Plant | Isolated Compounds |

| Asteraceae | Crepis | Crepis pulchra | Whole plant | This compound, 2,3-dihydro-2-hydroxythis compound, 2,3-dihydro-2-methoxythis compound[1][3] |

| Senecio | Senecio scandens | Whole plant | 2-(1,6-dihydroxy-4-oxocyclohex-2-enyl) acetic acid, 2'-(p-hydroxyl-cinnamoyl)-6'-jacaranone-D-glucopyranoside, 2'-caffeoyl-6'-jacaranone-D-glucopyranoside | |

| Senecio chrysanoides | Aerial parts | (1R)-ethyl 1-hydroxy-4-oxo-2-cyclohexenylacetate, (1R, 6S)-ethyl 6-ethoxy-1-hydroxy-4-oxo-2-cyclohexenylacetate, (1R, 6R)-ethyl 6-ethoxy-1-hydroxy-4-oxo-2-cyclohexenylacetate | ||

| Bignoniaceae | Jacaranda | Jacaranda caucana | Not specified | This compound |

| Jacaranda arborea | Not specified | This compound, Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | ||

| Jacaranda decurrens | Leaves | This compound | ||

| Theaceae | Ternstroemia | Ternstroemia pringlei | Flowers, Fruits | This compound |

| Delesseriaceae | Delesseria | Delesseria sanguinea | Alga | This compound |

| Gesneriaceae | This compound derivatives | |||

| Oleaceae | This compound derivatives | |||

| Acanthaceae | This compound derivatives |

Quantitative Data on the Isolation of this compound Derivatives

Quantitative yield data for natural products can vary significantly based on the plant's geographic location, harvest time, and the extraction and purification methods employed. The following table summarizes the reported yields of this compound and its derivatives from Crepis pulchra.

| Compound | Starting Material | Plant Part | Yield (mg) | Yield (%) |

| This compound | 1.25 kg | Whole plant | 27.3 | 0.002184 |

| 2,3-dihydro-2-hydroxythis compound | 1.25 kg | Whole plant | 4.4 | 0.000352 |

| 2,3-dihydro-2-methoxythis compound | 1.25 kg | Whole plant | 3.6 | 0.000288 |

Experimental Protocols for Isolation and Purification

The isolation of this compound and its derivatives typically involves solvent extraction followed by a series of chromatographic separations. Below is a generalized protocol based on methodologies reported in the literature, with a specific example from the isolation of this compound from Crepis pulchra.

General Experimental Workflow

The overall process for isolating this compound and its derivatives from plant material can be summarized in the following workflow:

General workflow for the isolation of this compound.

Detailed Protocol for Isolation from Crepis pulchra

The following protocol details the successful isolation of this compound and its derivatives from the whole plant material of Crepis pulchra.

1. Plant Material and Extraction:

-

Dried and ground whole plant material of C. pulchra (1.25 kg) is percolated with methanol (12.5 L) at room temperature.

-

The resulting crude extract is concentrated in vacuo to yield a residue (152.5 g).

2. Solvent-Solvent Partitioning:

-

The crude extract is redissolved in 50% aqueous methanol and subjected to sequential liquid-liquid partitioning with n-hexane, chloroform, and ethyl acetate.

-

The chloroform-soluble fraction (35.7 g) is collected for further separation.

3. Column Chromatography:

-

Polyamide Column Chromatography: The chloroform fraction is subjected to open column chromatography on polyamide, eluting with a gradient of methanol-water to yield three main fractions.

-

Vacuum Liquid Chromatography (VLC):

-

Fraction I is further purified by VLC on reversed-phase silica gel using a methanol-water gradient system.

-

Subfractions are then subjected to normal-phase VLC with a hexane-isopropanol gradient.

-

-

Gel Chromatography: Further purification of fractions is carried out on Sephadex LH-20 using a dichloromethane-methanol (1:1) eluent.

4. Final Purification:

-

Preparative Thin-Layer Chromatography (TLC): Final purification of some compounds is achieved using preparative TLC on reversed-phase silica gel with methanol-water (1:1) as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification of certain minor compounds.

5. Compound Identification:

-

The structures of the isolated compounds are elucidated using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Signaling Pathways of this compound

This compound and its derivatives exhibit a range of biological activities, including potent antiproliferative and pro-apoptotic effects on cancer cells. Two primary signaling pathways have been elucidated to explain these effects.

TNFR1-Mediated Apoptosis Pathway

This compound has been shown to modulate the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway, shifting the cellular response from pro-survival to pro-apoptotic. It achieves this by inhibiting the formation of the pro-inflammatory Complex I and promoting the assembly of the pro-apoptotic Complex II. A key mechanism in this process is the this compound-induced degradation of cellular inhibitor of apoptosis protein 2 (cIAP-2), which leads to the deubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1) and subsequent activation of the caspase cascade.

This compound modulates TNFR1 signaling to induce apoptosis.

ROS-Mediated Apoptosis via Akt and p38 MAPK

Another established mechanism of this compound-induced apoptosis involves the generation of Reactive Oxygen Species (ROS). The accumulation of intracellular ROS leads to the downregulation of the pro-survival Akt signaling pathway and the activation of the pro-apoptotic p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This shift in signaling ultimately results in the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.

References

- 1. This compound Derivatives with Antiproliferative Activity from Crepis pulchra and Relevance of This Group of Plant Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Derivatives with Antiproliferative Activity from Crepis pulchra and Relevance of This Group of Plant Metabolites [mdpi.com]

- 3. This compound Derivatives with Antiproliferative Activity from Crepis pulchra and Relevance of This Group of Plant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Jacaranone: A Technical Whitepaper on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaranone, a naturally occurring benzoquinone derivative, has demonstrated significant antiproliferative and pro-apoptotic activity across a range of cancer cell lines. This technical guide provides an in-depth analysis of its core mechanisms of action, focusing on the molecular signaling pathways it modulates. This compound exerts its anticancer effects primarily through two interconnected pathways: the induction of reactive oxygen species (ROS) leading to the modulation of Akt/p38 MAPK signaling, and the fine-tuning of the TNFR1 signaling cascade to favor apoptosis over cell survival by inhibiting the NF-κB pathway. This document synthesizes the current understanding, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the molecular pathways involved.

Core Mechanisms of Action

This compound's efficacy in cancer therapy stems from its ability to induce apoptosis and inhibit cell proliferation through a multi-pronged approach at the molecular level.

Induction of Apoptosis via Reactive Oxygen Species (ROS) and Modulation of Akt/p38 MAPK Signaling

A primary mechanism of this compound is the generation of intracellular reactive oxygen species (ROS).[1][2] As a quinone-containing compound, this compound can undergo redox cycling, leading to the formation of superoxide radicals and other ROS.[1][2] This elevation in oxidative stress triggers a cascade of events leading to programmed cell death.

The increase in ROS directly impacts key survival and stress-response pathways:

-

Downregulation of Akt: The PI3K/Akt pathway is a critical signaling route that promotes cell survival and inhibits apoptosis. This compound-induced ROS leads to the downregulation and dephosphorylation of Akt, thereby removing its pro-survival signals.[1]

-

Activation of p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) pathway is preferentially activated by cellular stress, including oxidative stress, and often leads to an apoptotic response. This compound treatment results in the phosphorylation and activation of p38 MAPK.

-

Upregulation of Pro-Apoptotic Proteins: The combination of Akt downregulation and p38 MAPK activation leads to an increase in the expression of pro-apoptotic proteins such as Bax.

The central role of ROS in this process is confirmed by experiments where the free radical scavenger N-acetyl-cysteine (NAC) completely suppresses this compound-induced cell death by blocking Akt downregulation and p38 MAPK activation. This pathway culminates in the activation of the intrinsic apoptotic cascade, involving loss of mitochondrial membrane potential (ΔΨm) and activation of caspase-9 and caspase-3.

References

The Biological Activities of Jacaranone: A Technical Overview for Drug Discovery Professionals

An In-depth Examination of a Promising Phytoquinoid Isolated from Jacaranda caucana

Introduction

Jacaranone, a phytoquinoid first identified and isolated from the plant species Jacaranda caucana, has emerged as a molecule of significant interest within the scientific and drug development communities.[1][2] This p-benzoquinone derivative has demonstrated a remarkable breadth of biological activities, including potent cytotoxic, anti-inflammatory, and antioxidant properties.[1] Initially discovered in an extract of Jacaranda caucana that showed in vivo antitumor activity against P-388 lymphocytic leukemia, this compound has since been the subject of numerous studies to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to ascertain its effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Biological Activities of this compound

This compound exhibits a range of biological effects, with its anticancer and anti-inflammatory activities being the most extensively studied. These activities are attributed to its unique chemical structure, which facilitates interactions with various cellular targets.

Antiproliferative and Cytotoxic Activity

This compound has consistently demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. Its efficacy is often comparable to that of established chemotherapeutic agents like cisplatin and vinblastine. The cytotoxic activity of this compound is dose-dependent, with IC50 values typically falling within the micromolar range. Notably, this compound has shown selectivity, exhibiting potent activity against cancer cells while having a less adverse effect on normal cell lines, such as human fetal lung (MRC-5) cells.

The primary mechanism underlying this compound's anticancer effect is the induction of apoptosis. This programmed cell death is initiated through the generation of reactive oxygen species (ROS), which in turn modulates key signaling pathways. Specifically, this compound has been shown to downregulate the Akt signaling pathway and activate the p38 MAPK signaling pathway, leading to the upregulation of pro-apoptotic proteins like Bax and the activation of caspases. This cascade of events ultimately results in DNA fragmentation and the loss of mitochondrial membrane potential, hallmarks of apoptosis.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound possesses potent anti-inflammatory activity. It has been shown to prominently inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-treated macrophages and in mice, with low associated toxicity. The anti-inflammatory effects of this compound are linked to its high electrophilicity as a Michael acceptor, which allows it to interact with and modulate specific biological macromolecules involved in the inflammatory response.

Antioxidant Activity

This compound has also been reported to exhibit antioxidant effects, although this activity is described as weak in some contexts, such as in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. The antioxidant capacity of this compound is an area that may warrant further investigation to fully understand its contribution to the overall biological profile of the compound.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data on the cytotoxic activity of this compound against various human cancer cell lines as reported in the literature.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 6.27 - 14.61 | |

| MDA-MB-231 | Breast Cancer | 6.27 - 14.61 | |

| HeLa | Cervical Cancer | 6.27 - 14.61 | |

| C33A | Cervical Cancer | 6.27 - 14.61 | |

| COR-L23 | Lung Large Cell Carcinoma | 11.31 - 40.57 | |

| Caco-2 | Colorectal Adenocarcinoma | 11.31 - 40.57 | |

| C32 | Amelanotic Melanoma | 11.31 - 40.57 | |

| HepG-2 | Hepatocellular Carcinoma | 11.31 - 40.57 | |

| ACHN | Renal Cell Adenocarcinoma | 11.31 - 40.57 | |

| LNCaP | Hormone Dependent Prostate Carcinoma | 11.31 - 40.57 | |

| B16F10-Nex2 | Murine Melanoma | 17 |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of this compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: MTT solution is added to each well and the plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by this compound can be assessed using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

-

Cell Treatment: Cells are treated with this compound at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the control.

Anti-inflammatory Assay (TNF-α Production in LPS-stimulated Macrophages)

The inhibitory effect of this compound on TNF-α production can be measured in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Plating and Treatment: Cells are plated in 96-well plates and pre-treated with various concentrations of this compound for a short period (e.g., 1 hour).

-

LPS Stimulation: The cells are then stimulated with LPS to induce the production of TNF-α.

-

Incubation: The plates are incubated for a specified time (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of TNF-α in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of TNF-α production by this compound is calculated relative to the LPS-stimulated control.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and processes related to the biological activities of this compound.

Caption: Mechanism of this compound-induced apoptosis in cancer cells.

Caption: Inhibition of TNF-α production by this compound in macrophages.

Caption: Workflow for determining this compound cytotoxicity via MTT assay.

Conclusion

This compound, a natural product isolated from Jacaranda caucana, presents a compelling profile of biological activities, most notably its potent antiproliferative and anti-inflammatory effects. The mechanisms underlying these activities are beginning to be understood, involving the induction of ROS-mediated apoptosis in cancer cells and the inhibition of pro-inflammatory cytokine production. The quantitative data consistently demonstrate its efficacy in the low micromolar range against a variety of cancer cell lines.

For drug development professionals, this compound represents a promising lead compound. Its demonstrated efficacy and selectivity warrant further investigation, including preclinical in vivo studies, pharmacokinetic and pharmacodynamic profiling, and medicinal chemistry efforts to optimize its therapeutic index. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for advancing the research and development of this compound and its analogues as potential therapeutic agents.

References

Jacaranone Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaranone is a naturally occurring phytoquinoid, first isolated from Jacaranda caucana, that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2] This compound and its derivatives have been isolated from various plant species, particularly within the Asteraceae and Bignoniaceae families.[1][2][3] The core structure of this compound, a cyclohexadienone scaffold, serves as a versatile template for synthetic modifications, leading to a wide array of analogs with promising pharmacological properties. These properties include antiproliferative, cytotoxic, anti-inflammatory, antiprotozoal, and neuroprotective effects. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives, with a focus on their anticancer and anti-inflammatory activities. It also includes detailed experimental protocols for key biological assays and visualizations of relevant pathways and workflows.

Core Structure and Chemical Space of Derivatives

The fundamental this compound scaffold is methyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate. The key to its biological activity lies in the α,β-unsaturated carbonyl system within the cyclohexadienone ring, which makes it a Michael acceptor. Structure-activity relationship studies have primarily explored modifications at the side chain attached to the quaternary carbon and substitutions on the cyclohexadienone ring.

The main classes of this compound derivatives that have been synthesized and studied include:

-

Ester Analogs: Modification of the methyl ester in the side chain to other esters, such as ethyl or butyl esters, has been shown to influence cytotoxic potency.

-

Nitrogen-Containing Derivatives: The incorporation of nitrogen into the structure, either in the side chain or through the formation of imides, has yielded compounds with significant antiproliferative and antiprotozoal activities.

-

Ring-Substituted Analogs: Introduction of substituents, such as halogens or methoxy groups, onto the cyclohexadienone ring has also been explored.

-

Dihydro-derivatives: Saturation of the double bond in the C-2 and C-3 positions of the ring, along with the addition of hydroxyl or methoxy groups, has been shown to decrease antiproliferative activity, highlighting the importance of the α,β-unsaturated system.

This compound core structure and key points for derivative synthesis.

Structure-Activity Relationship (SAR) Studies

Antiproliferative and Cytotoxic Activity

The most extensively studied biological activity of this compound and its derivatives is their ability to inhibit the proliferation of cancer cells. A significant body of evidence points to the α,β-unsaturated carbonyl moiety as a critical pharmacophore for this cytotoxic effect.

Key SAR Findings:

-

α,β-Unsaturated System: The presence of the α,β-unsaturated carbonyl system is crucial for cytotoxicity. Derivatives where this system is absent or modified, such as 2,3-dihydrothis compound derivatives, exhibit reduced antiproliferative activity.

-

Side-Chain Modifications:

-

Esters: The nature of the ester group on the side chain influences potency. For instance, this compound ethyl ester has demonstrated more potent cytotoxic effects than the parent this compound (methyl ester) in several cancer cell lines, with IC50 values in the low micromolar range.

-

Nitrogenous Side Chains: The introduction of nitrogen-containing moieties can lead to potent antiproliferative compounds. In a series of synthesized nitrogenous cyclohexadienones, compounds featuring an α,β-unsaturated imide structure were among the most potent.

-

-

Ring Substitutions: The addition of substituents to the cyclohexadienone ring can modulate activity, although this has been less systematically explored than side-chain modifications.

Quantitative Data Summary: Antiproliferative Activity of this compound and Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | MDA-MB-231 (Breast) | 6.27 - 14.61 | |

| C33A (Cervical) | 6.27 - 14.61 | ||

| HeLa (Cervical) | 6.27 - 14.61 | ||

| MCF-7 (Breast) | 6.27 - 14.61 | ||

| B16F10-Nex2 (Murine Melanoma) | 17 | ||

| Various Human Cancer Lines | 9 - 145 | ||

| This compound Ethyl Ester | Various Human Cancer Lines | 2.85 - 4.33 | |

| 2,3-dihydro-2-hydroxythis compound | MDA-MB-231 (Breast) | 26.5 | |

| 2,3-dihydro-2-methoxythis compound | MDA-MB-231 (Breast) | 17.85 | |

| C33A (Cervical) | 12.52 |

Anti-inflammatory Activity

This compound and its derivatives have also demonstrated significant anti-inflammatory properties. The proposed mechanism for this activity is also linked to the electrophilic nature of the α,β-unsaturated carbonyl system, which can act as a Michael acceptor.

Key SAR Findings:

-

This compound prominently inhibits the production of the pro-inflammatory cytokine TNF-α in LPS-treated macrophages.

-

Unlike some other biological activities where esterification significantly alters potency, ester derivatives of this compound appear to retain their potent anti-inflammatory effects.

-

The high electrophilicity of the this compound core is considered a key factor in its anti-inflammatory action.

Neuroprotective Effects

While less studied, there is emerging evidence for the neuroprotective potential of compounds with structures related to this compound, often attributed to their antioxidant and anti-inflammatory properties. The ability of quinone-like structures to modulate oxidative stress is a key aspect of this potential activity. Further research is needed to establish a clear SAR for the neuroprotective effects of this compound derivatives.

Mechanism of Action

The primary mechanism underlying the cytotoxic effects of this compound is the induction of apoptosis through the generation of reactive oxygen species (ROS).

-

ROS Generation: The quinone-like structure of this compound allows it to undergo redox cycling within the cell, leading to the production of ROS such as superoxide anions and hydrogen peroxide.

-

Signaling Pathway Modulation: The resulting oxidative stress impacts key intracellular signaling pathways that regulate cell survival and apoptosis. Specifically, this compound has been shown to:

-

Downregulate the Akt signaling pathway: The Akt pathway is a major cell survival pathway, and its inhibition promotes apoptosis.

-

Activate the p38 MAPK signaling pathway: The p38 MAPK pathway is a stress-activated pathway that can lead to apoptosis.

-

-

Apoptosis Induction: The combined effect of Akt downregulation and p38 MAPK activation leads to the upregulation of pro-apoptotic proteins and ultimately triggers programmed cell death.

Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

Synthesis of this compound Analogs (Esterification Example)

This protocol is a general procedure for the synthesis of this compound ester analogs via the addition of lithium ester enolates to p-benzoquinone.

General workflow for the synthesis of this compound ester analogs.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Corresponding acetate (e.g., methyl acetate, ethyl acetate)

-

p-Benzoquinone

-

Anhydrous diethyl ether

-

95% Ethanol

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes:ether mixture)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF and cool the solution to -30°C.

-

Add n-BuLi dropwise and stir the solution for 20 minutes to form lithium diisopropylamide (LDA).

-

Lower the temperature to -78°C and add the corresponding acetate in THF dropwise. Stir for an additional 40 minutes to generate the lithium ester enolate.

-

In a separate flask, dissolve p-benzoquinone in anhydrous diethyl ether and cool to -78°C.

-

Transfer the prepared ester enolate solution to the p-benzoquinone solution dropwise over approximately 45 minutes.

-

Allow the reaction mixture to slowly warm to -20°C.

-

Quench the reaction by adding 95% ethanol.

-

The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a 7:3 mixture of hexanes:ether).

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability.

Workflow for the MTT cytotoxicity assay.

Materials:

-

96-well tissue culture plates

-

Cancer cell lines

-

Complete culture medium

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well) and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivatives in culture medium and add them to the wells. Include appropriate controls (e.g., vehicle control, positive control).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubate the plates for 1-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Intracellular ROS Measurement using DCFH-DA

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

-

Cells cultured in appropriate plates or dishes

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Serum-free culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Wash the cells twice with PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free culture medium for 30 minutes at 37°C.

-

Wash the cells twice with PBS to remove excess probe.

-

Treat the cells with the this compound derivative or a positive control (e.g., H2O2).

-

Measure the fluorescence intensity using a plate reader (excitation/emission = 485/520 nm) or visualize the cells using a fluorescence microscope.

Western Blot Analysis of Akt and p38 MAPK Phosphorylation

This protocol outlines the general steps for detecting changes in the phosphorylation status of Akt and p38 MAPK.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt, rabbit anti-phospho-p38, and corresponding total protein antibodies)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of each sample.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt or anti-phospho-p38) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total forms of the proteins (total Akt and total p38) to confirm equal protein loading.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents, particularly in oncology and inflammatory diseases. The structure-activity relationship studies have clearly established the importance of the α,β-unsaturated carbonyl system for their biological activity. Modifications to the side chain, especially the introduction of different ester groups or nitrogen-containing moieties, have been shown to be effective strategies for modulating potency. The primary mechanism of action for the cytotoxic effects involves the induction of oxidative stress and the subsequent modulation of key signaling pathways such as Akt and p38 MAPK, leading to apoptosis. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further explore the pharmacological potential of this fascinating class of natural product-inspired compounds. Future research should focus on optimizing the therapeutic index of this compound derivatives, exploring their in vivo efficacy, and further elucidating their molecular targets and mechanisms of action for other reported biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 3. This compound Derivatives with Antiproliferative Activity from Crepis pulchra and Relevance of This Group of Plant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaranone, a naturally occurring phytoquinoid, and its related compounds have emerged as a promising class of molecules with significant antiproliferative properties. Extensive in vitro studies have demonstrated their cytotoxic effects against a broad spectrum of cancer cell lines. The primary mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to the modulation of key signaling pathways, including the Akt/p38 MAPK and TNFR1 pathways. This technical guide provides a comprehensive overview of the antiproliferative properties of this compound and related quinoids, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms to support further research and drug development endeavors.

Introduction

Quinoids are a class of organic compounds derived from aromatic compounds by conversion of an even number of -CH= groups into -C(=O)- groups with any necessary rearrangement of double bonds. This results in a fully conjugated cyclic dione structure. This compound, a benzoquinone derivative, has garnered significant attention for its potent biological activities, particularly its anticancer effects. This document serves as a technical resource, consolidating the current knowledge on the antiproliferative properties of this compound and structurally related quinoids.

Antiproliferative Activity: Quantitative Data

The cytotoxic effects of this compound and its derivatives have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| ACHN | Renal Cell Adenocarcinoma | 11.31 - 40.57 | [1] |

| C32 | Amelanotic Melanoma | 11.31 - 40.57 | [1] |

| C33A | Cervical Cancer | 6.27 - 14.61 | [1] |

| Caco-2 | Colorectal Adenocarcinoma | 11.31 - 40.57 | [1] |

| COR-L23 | Lung Large Cell Carcinoma | 11.31 - 40.57 | [1] |

| HeLa | Cervical Cancer | 6.27 - 14.61 | |

| HepG-2 | Hepatocellular Carcinoma | 11.31 - 40.57 | |

| LNCaP | Hormone Dependent Prostate Carcinoma | 11.31 - 40.57 | |

| MCF-7 | Breast Cancer | 6.27 - 14.61 | |

| MDA-MB-231 | Breast Cancer | 6.27 - 14.61 |

Table 2: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| This compound Ethyl Ester | Various | Various | 2.85 - 4.33 | |

| 2,3-dihydro-2-hydroxythis compound | MCF-7, MDA-MB-231, HeLa, C33A | Breast, Cervical | > 26.5 | |

| 2,3-dihydro-2-methoxythis compound | MCF-7, MDA-MB-231, HeLa, C33A | Breast, Cervical | > 26.5 |

Key Experimental Protocols

The following section outlines the detailed methodologies for the key experiments frequently cited in the study of the antiproliferative effects of this compound and related quinoids.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V conjugated to a fluorochrome (FITC) and a viability dye such as Propidium Iodide (PI).

Workflow for Annexin V-FITC/PI Staining

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the investigation of the effect of this compound on the expression and phosphorylation status of key signaling proteins.

Workflow for Western Blotting

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Akt, anti-phospho-Akt, anti-p38, anti-phospho-p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mechanisms of Action: Signaling Pathways

This compound and related quinoids exert their antiproliferative effects through the modulation of several key signaling pathways, primarily initiated by the generation of reactive oxygen species (ROS).

ROS-Mediated Apoptosis via Akt and p38 MAPK Signaling

This compound treatment leads to an increase in intracellular ROS levels, which in turn triggers a signaling cascade that promotes apoptosis. This involves the downregulation of the pro-survival Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway.

References

The Role of Jacaranone in Generating Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaranone, a naturally occurring benzoquinone, has demonstrated significant antitumor activity, primarily attributed to its capacity to induce oxidative stress through the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced ROS production and the subsequent activation of signaling pathways leading to apoptosis in cancer cells. Detailed experimental protocols for key assays and quantitative data on this compound's cytotoxic effects are presented to facilitate further research and drug development efforts.

Introduction

This compound is a phytoquinoid that has garnered interest for its cytotoxic activity against various cancer cell lines.[1] Its mechanism of action is closely linked to its chemical structure, which enables it to participate in redox cycling, a process that generates superoxide radicals and other reactive oxygen species.[2] This targeted induction of oxidative stress in cancer cells, which often have a compromised antioxidant defense system compared to normal cells, makes this compound a promising candidate for anticancer therapy.[3] This guide will delve into the core mechanisms of this compound-induced ROS generation and its downstream cellular consequences.

Mechanism of Action: ROS Generation

The primary mechanism by which this compound generates ROS is through redox cycling . As a quinone, this compound can be reduced to a semiquinone radical by cellular reductants such as NADPH. This semiquinone then reacts with molecular oxygen to regenerate the parent quinone and produce a superoxide anion (O₂⁻). This futile cycle continues, leading to a sustained production of superoxide, which can then be converted to other ROS, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[4]

This sustained increase in intracellular ROS disrupts the cellular redox balance, leading to oxidative damage to lipids, proteins, and DNA, and the activation of stress-response signaling pathways.

Signaling Pathways Activated by this compound-Induced ROS

This compound-induced ROS production triggers specific signaling cascades that culminate in apoptotic cell death. The key pathways identified are the Akt/p38 MAPK pathway and the TNFR1 signaling pathway.

Akt/p38 MAPK Pathway

This compound-induced ROS has been shown to modulate the Akt and p38 mitogen-activated protein kinase (MAPK) signaling pathways in melanoma cells.[5]

-

Downregulation of Akt: The pro-survival Akt pathway is inhibited by this compound-induced ROS. This downregulation of Akt signaling contributes to the suppression of cell proliferation and survival.

-

Activation of p38 MAPK: Conversely, the stress-activated p38 MAPK pathway is activated. Phosphorylation of p38 MAPK is a key event in the apoptotic process initiated by this compound.

The modulation of these two pathways shifts the cellular balance from survival towards apoptosis. This is further evidenced by the upregulation of the pro-apoptotic protein Bax. The antioxidant N-acetyl-cysteine (NAC) has been shown to block these effects, confirming the central role of ROS in this signaling cascade.

This compound-induced ROS signaling via the Akt/p38 MAPK pathway.

TNFR1 Signaling Pathway

More recent studies have elucidated this compound's role in modulating the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway. This compound promotes TNFα-induced apoptosis by:

-

Inhibiting Complex I Formation: It induces the degradation of cellular inhibitor of apoptosis protein 2 (cIAP2), a key component of the pro-survival TNFR1 signaling complex I. This disrupts the activation of the NF-κB pathway.

-

Promoting Complex II Formation: The disassembly of complex I facilitates the formation of the pro-apoptotic complex II, which includes FADD and caspase-8, leading to the activation of the apoptotic cascade.

Modulation of TNFR1 signaling by this compound.

Quantitative Data

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various studies. The following tables summarize key findings.

Table 1: Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| B16F10-Nex2 | Murine Melanoma | 17 | |

| A2058 | Human Melanoma | 9 | |

| SK-MEL-28 | Human Melanoma | 145 | |

| HCT-8 | Human Colon Cancer | 13 | |

| LS160 | Human Colon Cancer | 12 | |

| SiHa | Human Cervical Cancer | 11 | |

| HL-60 | Human Promyelocytic Leukemia | 13 | |

| SK-BR-3 | Human Breast Cancer | 10 | |

| MCF-7 | Human Breast Cancer | 6.27 - 14.61 | |

| MDA-MB-231 | Human Breast Cancer | 6.3 - 26.5 | |

| HeLa | Human Cervical Cancer | 6.3 - 26.5 | |

| C33A | Human Cervical Cancer | 6.3 - 26.5 |

Table 2: Quantitative Effects of this compound on Apoptotic Markers in B16F10-Nex2 Cells

| Marker | This compound Concentration (µM) | Time (hours) | Effect | Reference |

| Apoptotic Nuclei | 20 | 3 | 25.5% increase | |

| 50 | 3 | 39.5% increase | ||

| Annexin-V Positive Cells | 20 | - | 13.8% increase | |

| 50 | - | 21.5% increase | ||

| Caspase-2 Activity | 20 | 24 | ~2-fold increase | |

| Caspase-3 Activity | 20 | 24 | ~2-fold increase | |

| Caspase-8 Activity | 20 | 24 | ~1.3-fold increase | |

| Caspase-9 Activity | 20 | 6 | ~2.5-fold increase | |

| Mitochondrial Membrane Potential (TMRE) | 50 | 24 | 51% reduction |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Experimental Workflow

General experimental workflow for studying this compound's effects.

ROS Detection using Dihydroethidium (DHE) Staining

This protocol is for the detection of intracellular superoxide anions.

Materials:

-

Dihydroethidium (DHE)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Prepare DHE Stock Solution: Dissolve DHE in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light.

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate or chamber slides) and allow them to adhere overnight.

-

This compound Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include an untreated control.

-

DHE Staining:

-

Prepare a working solution of DHE (e.g., 5 µM) in serum-free medium.

-

Remove the medium from the cells and wash once with PBS.

-

Add the DHE working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells twice with PBS.

-

Analysis:

-

Microscopy: Add PBS to the wells and immediately visualize the cells under a fluorescence microscope using an appropriate filter set (e.g., excitation ~518 nm, emission ~606 nm).

-

Flow Cytometry: Detach the cells, resuspend in PBS, and analyze using a flow cytometer.

-

Mitochondrial Membrane Potential Assay using TMRE

This protocol measures changes in mitochondrial membrane potential (ΔΨm).

Materials:

-

Tetramethylrhodamine, ethyl ester (TMRE)

-

DMSO

-

Cell culture medium

-

PBS

-

FCCP (optional, as a positive control for depolarization)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Prepare TMRE Stock Solution: Dissolve TMRE in DMSO to a stock concentration of 1 mM. Store in aliquots at -20°C, protected from light.

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described in the DHE protocol. If using a positive control, treat a set of cells with FCCP (e.g., 20 µM) for 10-20 minutes.

-

TMRE Staining:

-

Prepare a working solution of TMRE (e.g., 200 nM) in serum-free medium.

-

Remove the medium from the cells and add the TMRE working solution.

-

Incubate for 15-30 minutes at 37°C.

-

-

Washing:

-

Flow Cytometry: Detach cells, wash with PBS containing 0.2% BSA, and resuspend in the same buffer.

-

Plate Reader: Gently aspirate the medium and wash twice with PBS. Add PBS back to the wells.

-

-

Analysis:

-

Flow Cytometry: Analyze the cells on a flow cytometer, typically in the red channel (e.g., PE).

-

Plate Reader: Measure fluorescence at Ex/Em = 549/575 nm.

-

Caspase Activity Assay (Colorimetric)

This protocol is for measuring the activity of caspases, such as caspase-3.

Materials:

-

Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Microplate reader

Procedure:

-

Cell Treatment and Lysis:

-

Treat 1-5 x 10⁶ cells with this compound.

-

Pellet the cells and resuspend in 50 µL of chilled cell lysis buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

-

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Assay:

-

Dilute 50-200 µg of protein to 50 µL with cell lysis buffer in a 96-well plate.

-

Prepare the reaction buffer by adding DTT to a final concentration of 10 mM.

-

Add 50 µL of the 2X reaction buffer to each sample.

-

Add 5 µL of the DEVD-pNA substrate (4 mM).

-

Incubate at 37°C for 1-2 hours, protected from light.

-

-

Measurement: Read the absorbance at 400-405 nm in a microplate reader. The fold-increase in caspase activity is determined by comparing the results with an untreated control.

Western Blot Analysis for Phospho-Akt and Phospho-p38 MAPK

This protocol is for detecting the phosphorylation status of Akt and p38 MAPK.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-Akt, total Akt, phospho-p38, total p38, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with ECL reagent.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound's ability to generate ROS through redox cycling is a key driver of its anticancer activity. This induction of oxidative stress leads to the modulation of critical signaling pathways, including the inhibition of the pro-survival Akt pathway and the activation of the pro-apoptotic p38 MAPK and TNFR1 pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on the in vivo efficacy and safety of this compound and its derivatives, as well as potential combination therapies to enhance its anticancer effects.

References

Jacaranone: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jacaranone, a naturally occurring phytoquinoid, has emerged as a molecule of significant interest in the fields of pharmacology and synthetic chemistry. First isolated in 1976, this compound, characterized by its unsaturated cyclohexanone skeleton, has been the subject of extensive research due to its broad spectrum of biological activities. This technical guide provides an in-depth review of the scientific literature surrounding this compound, detailing its discovery, synthetic history, biological effects, and mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for its isolation and evaluation, and visual diagrams of its key signaling pathways to serve as a comprehensive resource for the scientific community.

Discovery and Natural Occurrence

This compound, chemically known as methyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, was first isolated in 1976 by Ogura et al. from the plant Jacaranda caucana, a member of the Bignoniaceae family[1][2][3]. This discovery was a result of screening for potential anticancer agents[4]. Since its initial identification, this compound and its derivatives have been isolated from a variety of other plant species, with the Asteraceae family being a particularly abundant source.

Notable plant sources include:

-

Crepis pulchra (Asteraceae)

-

Senecio scandens (Asteraceae)

-

Jacaranda arborea (Bignoniaceae)

-

Pentacalia desiderabilis (Asteraceae)

-

Ternstroemia pringlei (Pentaphylacaceae)

Interestingly, this compound is not limited to the plant kingdom; it has also been isolated from the red alga Delesseria sanguinea. The widespread, albeit rare, occurrence of this compound suggests its potential role as a chemotaxonomic marker.

Synthetic Approaches

The first total synthesis of this compound was accomplished by Parker and Andrade in 1979, shortly after its discovery. This and subsequent synthetic efforts have been crucial for confirming its structure and for producing analogs to investigate structure-activity relationships (SAR). The synthesis of this compound and its derivatives often involves the construction of the core cyclohexadienone scaffold. For instance, a general strategy for creating nitrogen-containing derivatives starts from a protected 4-hydroxyphenylacetate, which undergoes several steps including silylation, reduction, and oxidation to form the key cyclohexadienone structure. Further modifications, such as amination or condensation reactions, are then used to generate a library of diverse analogs. These synthetic studies have been instrumental in identifying key structural features, such as the α,β-unsaturated carbonyl group, which is essential for its cytotoxic activity.

Biological Activities and Therapeutic Potential

This compound exhibits a remarkable range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and sedative effects.

Cytotoxic and Antiproliferative Activity

The most extensively studied property of this compound is its potent cytotoxicity against a wide array of human cancer cell lines. The α,β-unsaturated carbonyl moiety within its structure is considered a crucial element for this antiproliferative effect. It has demonstrated efficacy comparable to or exceeding that of established chemotherapy agents like cisplatin and fluorouracil in certain assays.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 6.27 - 14.61 | |

| MDA-MB-231 | Breast Cancer | 6.3 - 26.5 | |

| HeLa | Cervical Cancer | 6.27 - 14.61 | |

| C33A | Cervical Cancer | 6.3 - 26.5 | |

| B16F10-Nex2 | Murine Melanoma | 17 | |

| ACHN | Renal Adenocarcinoma | 11.31 - 40.57 | |

| LNCaP | Prostate Carcinoma | 11.31 - 40.57 | |

| P-388 | Lymphocytic Leukemia | - (Substantial Activity) | |

| CCRF-CEM | Leukemia | - (Active at 50 µg/mL) |

Table 1: Summary of In Vitro Cytotoxic Activity of this compound against Various Human Cancer Cell Lines.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Studies have shown it can prominently inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-treated macrophages. This aligns with the traditional use of plants from the Crepis and Jacaranda genera in folk medicine for treating inflammatory conditions. Its mechanism is linked to the modulation of key inflammatory signaling pathways, such as NF-κB.

Antimicrobial Activity

This compound and its synthetic analogs have been tested for their antimicrobial properties. They show notable activity against Gram-positive bacteria, including Staphylococcus aureus, Lactobacillus plantarum, and Listeria monocytogenes, with some derivatives exhibiting a bactericidal effect. The activity is generally lower against Gram-negative bacteria.

| Microorganism | Type | MIC (mg/mL) | Reference |

| S. aureus | Gram-positive | < 0.62 | |

| L. plantarum | Gram-positive | < 0.62 | |

| L. mesenteroides | Gram-positive | < 0.62 | |

| L. monocytogenes | Gram-positive | 0.25 (for derivative 5) |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and its derivatives against select bacteria.

Other Biological Activities

-

Antiprotozoal: this compound has been evaluated for its activity against protozoan parasites, including Plasmodium falciparum (malaria) and Trypanosoma brucei rhodesiense (sleeping sickness).

-

Sedative: In a bio-guided fractionation study of Ternstroemia pringlei, this compound was identified as the primary sedative constituent, demonstrating a dose-dependent effect in mice with an ED₅₀ of 25 mg/kg.

Mechanism of Action

This compound exerts its biological effects, particularly its anticancer activity, through multiple interconnected signaling pathways. The primary mechanisms involve the induction of oxidative stress and the modulation of key cell survival and apoptosis pathways.

ROS-Mediated Apoptosis

A central mechanism of this compound's action is the intracellular generation of Reactive Oxygen Species (ROS). This increase in ROS disrupts cellular homeostasis and triggers apoptotic signaling cascades. Specifically, ROS generation leads to:

-

Downregulation of the Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound-induced ROS leads to the downregulation of Akt, thereby removing its pro-survival signals.

-

Activation of the p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is often activated by cellular stress and can promote apoptosis. This compound-induced ROS activates p38 MAPK, further pushing the cell towards programmed cell death.

The pro-apoptotic effects are further confirmed by the upregulation of proteins like Bax and the activation of caspases. The free radical scavenger N-acetyl-cysteine (NAC) can completely suppress this compound-induced cell death, confirming the critical role of ROS in its mechanism.

References

- 1. Isolation and structure–activity relationship studies of jacaranones: Anti-inflammatory quinoids from the Cuban endemic plant Jacaranda arborea (Bignoniaceae) | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

Jacaranone: A Natural Benzoquinone's Impact on Akt and p38 MAPK Pro-Apoptotic Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Jacaranone, a naturally occurring benzoquinone, has demonstrated significant antitumor activity across a range of cancer cell lines.[1] Its mechanism of action is centrally linked to the induction of apoptosis through the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the molecular effects of this compound, with a specific focus on its modulation of two critical cellular signaling pathways: the pro-survival Akt pathway and the stress-activated p38 mitogen-activated protein kinase (MAPK) pathway. This document summarizes key quantitative data, details experimental methodologies for reproducing and expanding upon these findings, and provides visual representations of the signaling cascades and experimental workflows.

Introduction

The search for novel anti-cancer therapeutics has increasingly turned to natural products, with quinone-containing compounds being a particularly promising class.[1] this compound, isolated from plants such as Pentacalia desiderabilis, has emerged as a potent cytotoxic agent against various cancer cells.[1][2] This guide delves into the molecular underpinnings of this compound's pro-apoptotic effects, which are primarily mediated by its ability to induce oxidative stress.[1] This increase in intracellular ROS acts as a critical signaling event, leading to the concurrent downregulation of the pro-survival Akt signaling pathway and the activation of the pro-apoptotic p38 MAPK pathway. Understanding these mechanisms is crucial for the potential development of this compound and its derivatives as therapeutic agents.

Quantitative Data on this compound's Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| B16F10-Nex2 | Murine Melanoma | 17 |

| A2058 | Human Melanoma | 145 |

| UACC-62 | Human Melanoma | 115 |

| SK-MEL-28 | Human Melanoma | 133 |

| MCF-7 | Human Breast Cancer | 9 |

| HeLa | Human Cervical Cancer | 12 |

| HT-29 | Human Colon Cancer | 15 |

| 786-0 | Human Renal Cancer | 13 |

| OVCAR-3 | Human Ovarian Cancer | 11 |

| PC-3 | Human Prostate Cancer | 14 |

| K562 | Human Leukemia | 12 |

Data sourced from Massaoka et al., 2012.

Effects on Akt and p38 MAPK Signaling

This compound exerts its pro-apoptotic effects by modulating the phosphorylation status of key proteins in the Akt and p38 MAPK pathways. In murine melanoma B16F10-Nex2 cells, treatment with this compound leads to a dose-dependent decrease in the phosphorylation of Akt (at Ser473) and a significant increase in the phosphorylation of p38 MAPK. These effects are observed at concentrations of 20 µM and 50 µM. The pro-apoptotic protein Bax, which is negatively regulated by Akt, is upregulated following this compound treatment.

The generation of ROS is a critical upstream event in these signaling modifications. The use of the ROS scavenger N-acetyl-cysteine (NAC) completely abrogates the this compound-induced downregulation of phospho-Akt and the activation of phospho-p38, confirming the central role of oxidative stress in this process.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: this compound-induced signaling cascade.

References

The Dual Therapeutic Potential of Jacaranone: A Technical Guide to its Sedative and Anti-inflammatory Properties

For Immediate Release

A Comprehensive Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sedative and anti-inflammatory properties of Jacaranone, a naturally occurring benzoquinone. The document synthesizes current scientific findings, presenting detailed experimental protocols, quantitative data, and mechanistic insights to support further research and development of this compound as a potential therapeutic agent.

Sedative Potential of this compound

This compound has been identified as a sedative constituent in medicinal plants, with its effects demonstrated through dose-dependent responses in preclinical models.[1]

Quantitative Data: Sedative Effects

The sedative efficacy of this compound has been quantified using the pentobarbital-induced sleeping time model in mice.

| Experimental Model | Animal Model | Route of Administration | Parameter | Value | Reference |

| Pentobarbital-Induced Sleeping Time | ICR Mice | Intraperitoneal (i.p.) | ED₅₀ | 25 mg/kg | [1][2] |

Experimental Protocol: Pentobarbital-Induced Sleeping Time

This in vivo assay evaluates the hypnotic effects of a substance by measuring the potentiation of sleep induced by a sub-hypnotic dose of pentobarbital.

Objective: To determine the dose-dependent sedative effect of this compound.

Materials:

-

This compound

-

Sodium Pentobarbital

-

Vehicle (e.g., 8% Tween 80 in saline)

-

Male ICR mice

-

Stopwatches

Procedure:

-

Male ICR mice are randomly divided into treatment groups (vehicle control, positive control, and various doses of this compound).

-

This compound is administered intraperitoneally (i.p.) at various doses (e.g., 10, 20, 50, 100 mg/kg).[2]

-

A positive control, such as diazepam (1 mg/kg), is administered to a separate group.[2]

-

After a set pre-treatment time (e.g., 30 minutes), sodium pentobarbital (40 mg/kg, i.p.) is administered to all animals to induce sleep.

-

The onset of sleep (time from pentobarbital injection to the loss of the righting reflex) and the duration of sleep (time from the loss to the recovery of the righting reflex) are recorded.

-

The ED₅₀ value is calculated from the dose-response curve, representing the dose of this compound that produces 50% of the maximal sedative effect.

Experimental Workflow: Bioassay-Guided Isolation of this compound

The isolation of this compound from plant sources is often guided by its sedative activity.

Anti-inflammatory Potential of this compound

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), primarily through the inhibition of the NF-κB signaling pathway.

Quantitative Data: Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been characterized through its inhibitory effects on NF-κB signaling.

| Experimental Model | Cell Line | Parameter | Concentration | % Inhibition of NF-κB Transcriptional Activity | Reference |

| TNFα-Induced NF-κB Activation | MCF7 | NF-κB Reporter Gene Activity | 1 µM | ~20% | |

| 10 µM | ~50% | ||||

| 20 µM | ~70% |

Experimental Protocols

Objective: To quantify the inhibitory effect of this compound on TNFα-induced NF-κB transcriptional activity.

Materials:

-

MCF7 cells

-

pGL6-NF-κB reporter plasmid and pRL-renilla control plasmid

-

Transfection reagent

-

Recombinant human TNFα

-

This compound

-

Dual-luciferase reporter assay system

Procedure:

-

MCF7 cells are co-transfected with the pGL6-NF-κB and pRL-renilla plasmids.

-

Following transfection, cells are treated with varying concentrations of this compound (e.g., 0, 1, 10, 20 µM) for a specified duration.

-

Cells are then stimulated with TNFα (e.g., 20 ng/mL) for 24 hours to induce NF-κB activation.

-

Cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

-

The percentage inhibition of NF-κB transcriptional activity by this compound is determined relative to the TNFα-stimulated control.

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in a model of acute liver inflammation.

Materials:

-

This compound

-

Lipopolysaccharide (LPS)

-

D-galactosamine (D-GalN)

-

Mice

-

Histology equipment

Procedure:

-

Mice are orally administered with this compound at different doses (e.g., 20 mg/kg and 50 mg/kg) or vehicle.

-

After a pre-treatment period, mice are given an intraperitoneal injection of LPS and D-GalN to induce liver inflammation.

-

At a predetermined time point, mice are euthanized, and liver tissues are collected.

-

Liver sections are prepared and stained with hematoxylin-eosin (H&E) to assess for necrosis and inflammatory cell infiltration.

-

Immunohistochemical staining for markers such as CD68 can be performed to identify macrophage infiltration.

Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily by inhibiting the canonical NF-κB signaling pathway induced by TNFα.

The anti-proliferative effects of this compound in tumor cells have been linked to the modulation of the p38 MAPK pathway. While the direct role of this pathway in this compound's anti-inflammatory action requires further elucidation, it represents a plausible additional mechanism.

Conclusion and Future Directions

This compound presents a promising natural compound with dual sedative and anti-inflammatory activities. The data compiled in this guide underscore its potential for development as a therapeutic agent for conditions involving anxiety, insomnia, and chronic inflammation. Future research should focus on elucidating the precise molecular targets for its sedative effects and further characterizing its in vivo anti-inflammatory efficacy in various preclinical models. Pharmacokinetic and toxicological studies are also essential next steps to advance this compound towards clinical applications.

References

The Chemotaxonomic Significance of Jacaranone in the Asteraceae Family: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract